molecular formula C6H4Cl2IN B3148458 2,4-Dichloro-5-iodoaniline CAS No. 647025-63-6

2,4-Dichloro-5-iodoaniline

Cat. No.: B3148458
CAS No.: 647025-63-6
M. Wt: 287.91 g/mol
InChI Key: CQJRIAHSGLIPDW-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aniline (B41778) Scaffolds in Modern Organic Synthesis

Halogenated anilines are a class of compounds that have garnered significant attention in the field of organic chemistry due to their remarkable synthetic utility. These structures are integral to the production of a wide array of valuable materials, including pharmaceuticals, agrochemicals, and advanced polymers. researchgate.netmdpi.com The presence of halogen substituents on the aniline ring dramatically influences the molecule's reactivity and provides a handle for a variety of chemical transformations.

Aryl halides, including halogenated anilines, are crucial precursors for numerous cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. amazonaws.com These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of complex organic molecules. The specific halogen present on the aniline ring (fluorine, chlorine, bromine, or iodine) dictates the reactivity, with the carbon-iodine bond being the most reactive in these transformations. nih.gov

In medicinal chemistry, the incorporation of halogen atoms can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, many top-selling pharmaceuticals contain halogenated aromatic moieties. beilstein-journals.org Similarly, in the agrochemical industry, halogenated anilines are precursors to a variety of herbicides, insecticides, and fungicides.

The field of materials science also benefits from the unique properties of halogenated anilines. They are used in the synthesis of specialty polymers with enhanced thermal stability and flame-retardant properties. mdpi.com The ability to precisely control the position and number of halogen atoms on the aniline scaffold allows for the fine-tuning of the material's properties.

Overview of 2,4-Dichloro-5-iodoaniline as a Multifunctional Synthetic Synthon

This compound is a prime example of a multifunctional synthetic synthon, a molecule that can be strategically employed to introduce multiple functionalities into a target structure. Its utility stems from the differential reactivity of its three halogen substituents. The iodine atom, being the most labile, can be selectively targeted in cross-coupling reactions, leaving the two chlorine atoms untouched for subsequent transformations. This orthogonal reactivity is a key feature that makes this compound a valuable building block for the synthesis of complex heterocyclic compounds. nih.govnih.gov

One of the notable applications of this compound is in the synthesis of substituted quinolines. nih.govnih.gov The aniline nitrogen can be functionalized, for instance, by attachment of an alkynyl group. The resulting N-(2-alkynyl)aniline can then undergo an electrophilic cyclization, where the iodine atom can be introduced at a specific position on the newly formed quinoline (B57606) ring. This provides a route to 3-iodoquinolines, which are themselves versatile intermediates for further functionalization. researchgate.netnih.gov

The table below summarizes some of the key reactions where this compound can be utilized as a synthetic precursor.

Reaction TypeReagents and ConditionsProduct Type
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) cocatalyst, base5-Alkynyl-2,4-dichloroaniline
Suzuki CouplingBoronic acid, Pd catalyst, base5-Aryl-2,4-dichloroaniline
Buchwald-Hartwig AminationAmine, Pd catalyst, base5-Amino-2,4-dichloroaniline
Electrophilic Cyclization of N-alkynyl derivativesI2, ICl, Br23-Halogenated quinolines

Historical Development and Evolution of Synthetic Strategies for Dihaloiodoanilines

The synthesis of halogenated aromatic compounds has a long history, dating back to the 19th century with the advent of electrophilic aromatic substitution reactions. wikipedia.org Early methods for the halogenation of anilines often relied on harsh conditions and lacked regioselectivity, leading to mixtures of products that were difficult to separate. masterorganicchemistry.com The direct halogenation of anilines with elemental halogens (Cl2, Br2, I2) often required the use of a Lewis acid catalyst, such as ferric or aluminum halides, to activate the halogen. libretexts.orglibretexts.org However, the strong activating effect of the amino group in aniline made it challenging to control the extent and position of halogenation.

The iodination of anilines, in particular, presented a unique set of challenges. Iodine itself is the least reactive of the halogens in electrophilic aromatic substitution. wikipedia.org Early methods for the synthesis of iodoanilines involved the reaction of aniline with iodine in the presence of an oxidizing agent or a base to remove the hydrogen iodide formed during the reaction. researchgate.net The synthesis of dihaloiodoanilines, such as this compound, required a multi-step approach, often starting with a dichlorinated aniline followed by a separate iodination step.

Over the 20th century, significant progress was made in developing more selective and efficient halogenation methods. wikipedia.org The use of milder and more regioselective halogenating agents became more common. For instance, iodine monochloride (ICl) and N-iodosuccinimide (NIS) were found to be effective reagents for the iodination of activated aromatic rings like anilines. nih.gov The development of methods using silver salts, such as silver sulfate (B86663), in conjunction with iodine also provided a means to generate a more electrophilic iodine species, leading to improved yields and regioselectivity in the iodination of chlorinated anilines. uky.edunih.govnih.gov

The table below illustrates the evolution of synthetic methods for the preparation of dihaloiodoanilines.

EraMethodReagentsCharacteristics
19th - Early 20th CenturyDirect Electrophilic HalogenationElemental Halogens (Cl2, I2), Lewis Acids (e.g., FeCl3)Harsh conditions, poor regioselectivity, formation of product mixtures.
Mid-20th CenturyDiazotization-Sandmeyer ReactionNaNO2, HCl, KIMulti-step process, often used for introducing iodine, but can have issues with yield and functional group tolerance.
Late 20th - 21st CenturyRegioselective IodinationICl, NIS, I2/Ag+ saltsMilder conditions, improved regioselectivity, better functional group tolerance. nih.govuky.edunih.govnih.gov

Properties

IUPAC Name

2,4-dichloro-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJRIAHSGLIPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40801619
Record name 2,4-Dichloro-5-iodoaniline
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URL https://comptox.epa.gov/dashboard/DTXSID40801619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647025-63-6
Record name 2,4-Dichloro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40801619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 5 Iodoaniline and Analogous Structures

Regioselective Halogenation Strategies for Aniline (B41778) Derivatives

The introduction of multiple halogen substituents onto an aniline ring requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity. The activating nature of the amino group directs electrophilic substitution primarily to the ortho and para positions. Consequently, the synthesis of compounds with specific substitution patterns, like 2,4-dichloro-5-iodoaniline, often involves multi-step processes or specialized halogenating agents.

Direct Iodination Protocols

Direct iodination of anilines can be achieved using various reagents, each with its own advantages in terms of reactivity and selectivity.

A variety of reagents have been developed for the electrophilic iodination of aromatic compounds. nih.gov These include pyridinium (B92312) iodochloride, N-iodosuccinimide (NIS), and combinations of metal salts with molecular iodine.

Pyridinium Iodochloride (PyICl): This stable, solid reagent offers a convenient and efficient method for the iodination of aromatic amines. tcichemicals.comgoogle.com It allows for iodination under mild, near-neutral conditions, which is particularly beneficial for substrates sensitive to acidic environments. tcichemicals.com Studies on the kinetics of aniline iodination with PyICl in methanol (B129727) show a first-order dependence on both the aniline and the reagent.

N-Iodosuccinimide (NIS): NIS is a versatile and widely used iodinating agent for electron-rich aromatic compounds. researchgate.net Its reactivity can be enhanced by the addition of acid catalysts. nih.gov For instance, the combination of NIS with trifluoroacetic acid allows for the mild and regioselective iodination of electron-rich aromatics. The choice of solvent and reaction conditions can influence the regioselectivity of the iodination, allowing for preferential formation of either ortho- or para-iodinated products. researchgate.net Silver(I) triflimide has also been used to catalyze the activation of NIS for the iodination of anilines and other activated aromatic systems. organic-chemistry.org

Metal Salts with Iodine: The combination of molecular iodine with various metal salts provides another avenue for the iodination of anilines. Silver salts such as silver sulfate (B86663) (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆) have been systematically investigated for the regioselective iodination of chlorinated anilines. nih.govuky.edu For example, the iodination of 3,5-dichloroaniline (B42879) with AgSbF₆/I₂ showed a preference for para-iodination. nih.govuky.edu The choice of the silver salt and the solvent system can significantly impact the yield and regioselectivity of the reaction. nih.govuky.edu

Iodinating ReagentSubstrate ExampleKey Features
Pyridinium Iodochloride (PyICl)Aromatic aminesMild, near-neutral conditions; solid reagent. tcichemicals.comgoogle.com
N-Iodosuccinimide (NIS)Electron-rich aromaticsVersatile; reactivity tunable with acid catalysts. nih.govresearchgate.net
Metal Salts / I₂ (e.g., AgSbF₆/I₂)Chlorinated anilinesInfluences regioselectivity; solvent dependent. nih.govuky.edu

The mechanism of electrophilic iodination of anilines is a subject of detailed kinetic studies. For the iodination of aniline with pyridinium iodochloride in methanol, the reaction follows second-order kinetics, being first order in each reactant. The reaction is believed to proceed through a typical electrophilic aromatic substitution pathway where the PyICl acts as the source of the electrophilic iodine species.

In the case of NIS, the mechanism can vary depending on the reaction conditions. In the absence of a strong acid, the reaction may proceed through a direct electrophilic attack of the iodonium (B1229267) ion from NIS onto the aniline ring. The presence of an acid catalyst can protonate the succinimide (B58015) nitrogen, making the iodine atom more electrophilic. Kinetic studies on the iodination of phenols with NIS have provided insights into the reaction mechanism, which is believed to be applicable to anilines as well.

The role of metal salts, particularly silver salts, in promoting iodination is to activate the iodine molecule. The silver ion can coordinate to one of the iodine atoms, polarizing the I-I bond and generating a more potent electrophilic iodinating species, effectively an "I+" equivalent. This activation is crucial for the iodination of less reactive substrates like chlorinated anilines. nih.govuky.edu

Chlorination Methodologies

The introduction of chlorine atoms onto the aniline ring can be achieved using various chlorinating agents, with N-chlorosuccinimide being a prominent example.

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of electron-rich aromatic compounds like anilines and phenols. wikipedia.orgcommonorganicchemistry.com It is a solid, easy-to-handle reagent that provides a source of electrophilic chlorine. wikipedia.org The chlorination of anilines with NCS can be performed under various conditions, including in organic solvents like acetonitrile (B52724) or even in aqueous media. tandfonline.comisca.in The reactivity of NCS can be modulated by the addition of catalysts, such as acids, to chlorinate less reactive aromatic rings. commonorganicchemistry.com

Controlling the regioselectivity during the polychlorination of anilines is a significant synthetic challenge due to the activating nature of the amino group. acs.org The reaction of aniline with NCS can lead to a mixture of mono-, di-, and trichlorinated products. tandfonline.comresearchgate.net However, by carefully controlling the stoichiometry of NCS and the reaction conditions, it is possible to achieve regioselective polychlorination. For instance, the reaction of aniline with an excess of NCS in acetonitrile can lead to the formation of 2,4,6-trichloroaniline (B165571) in good yield. tandfonline.comresearchgate.net Similarly, protecting the amino group, for example as a methyl carbamate, can alter the directing effect and lead to different chlorination patterns, such as the formation of the 2,4-dichlorophenyl carbamate. tandfonline.com The use of specific catalysts can also direct the chlorination to specific positions, with some methods favoring ortho-chlorination. nih.gov

Sequential Halogenation Approaches to Achieve Polyhalogenated Anilines

The synthesis of polyhalogenated anilines such as this compound often relies on the stepwise introduction of halogen atoms onto an aromatic ring. The high reactivity of the aniline starting material, which is strongly activated towards electrophilic substitution at its ortho and para positions, presents a significant challenge for achieving regioselectivity. Direct halogenation can lead to a mixture of products, including over-halogenated species. nih.gov

To control the reaction, chemists employ sequential halogenation strategies. This can involve the careful choice of halogenating agents and reaction conditions. For instance, the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid has been developed as a chemoselective method for producing 2,4-diiodoaniline (B1347260) and 2,4,6-triiodoaniline. researchgate.net This demonstrates that multiple iodine atoms can be added in a controlled fashion.

Another approach involves modifying the reactivity of the aniline precursor. Palladium-catalyzed methods have been developed that allow for sequential meta-chlorination and bromination of aniline derivatives, showcasing the ability to add different halogens in a stepwise manner. rsc.org These protocols often require a directing group attached to the amine to control the position of the incoming halogen. rsc.orgnih.gov The generation of di- and tri-halogenated anilines is of particular interest as it can provide more opportunities for forming halogen bonds in medicinal chemistry applications. rsc.org One-pot sequential dihalogenation followed by cross-coupling reactions further highlights the utility of these step-by-step methods. organic-chemistry.org

Convergent and Divergent Synthesis from Precursor Molecules

Aniline Ring Functionalization and Derivatization

Direct functionalization of the aniline ring is a primary strategy for synthesizing halogenated derivatives. However, to overcome the inherent ortho/para selectivity and high reactivity, the aniline molecule is often derivatized before halogenation. A common technique is the protection of the amino group, for example, as an anilide. This modification moderates the activating effect of the amine and can help direct substitution. researchgate.net

More advanced derivatization strategies involve the temporary conversion of the aniline to an N-oxide. This transformation allows for highly regioselective halogenation; for example, treatment of N,N-dialkylaniline N-oxides with thionyl bromide can lead exclusively to 4-bromo products, while thionyl chloride favors the 2-chloro position. nih.gov This method provides access to specific monohalogenated anilines that are otherwise difficult to obtain. nih.gov Metal-free approaches, such as nucleophilic ortho-halogenation via an aromatic Pummerer-type reaction, have also been reported for N-protected anilines, offering an alternative to traditional electrophilic substitution. researchgate.netacs.org Furthermore, specialized catalyst systems, such as a bifunctional thiourea–selenoether catalyst, have been designed to achieve highly regioselective ortho-chlorination of anilines through hydrogen-bonding interactions. thieme-connect.com

Transformations Involving Substituted Nitrobenzene (B124822) Intermediates

A widely used and highly effective convergent approach to halogenated anilines involves the use of substituted nitrobenzene intermediates. This pathway consists of two main stages: the regioselective halogenation of a nitrobenzene ring, followed by the reduction of the nitro group to an amine. The strongly deactivating and meta-directing nitro group allows for more controlled halogenation patterns compared to the highly activated aniline ring.

For a target molecule like this compound, a plausible route would start with 2,4-dichloronitrobenzene. The subsequent iodination step would be directed by the existing substituents. The final and critical step is the reduction of the nitro group. Standard reduction methods can sometimes lead to dehalogenation, particularly with more labile iodine atoms. cdnsciencepub.com To circumvent this, specific reduction systems have been developed. The use of hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst in an alcoholic solvent has proven to be a facile and convenient method for reducing halogenated nitrobenzenes to their corresponding anilines with good yields, minimizing the loss of the halogen substituent. cdnsciencepub.com Catalytic hydrogenation is another key method, though it requires carefully modified catalysts or the addition of inhibitors (such as morpholine (B109124) or organic bases) to suppress the undesired dehalogenation side reaction, which can corrode equipment and lower product quality. google.com Electrocatalytic reduction using polyoxometalate redox mediators also presents a promising and more sustainable route for the selective synthesis of substituted anilines from nitroarenes. acs.org

Method Precursor Type Key Reagents/Catalysts Primary Advantage Reference(s)
Catalytic HydrogenationHalogenated NitrobenzeneModified Pt or Ni catalysts, Dehalogenation inhibitorsHigh product purity, Environmentally friendly google.com
Hydrazine ReductionHalogenated NitrobenzeneHydrazine Hydrate, Raney NickelGood yields for iodoanilines, Avoids dehalogenation cdnsciencepub.com
Electrocatalytic ReductionHalogenated NitrobenzenePolyoxometalate redox mediatorHigh selectivity, Sustainable approach acs.org

Ring-Forming Reactions Incorporating Halogenated Aryl Moieties

While less common for the synthesis of relatively simple molecules like this compound, ring-forming reactions represent a powerful strategy in which the substituted aromatic ring is constructed from smaller, already halogenated fragments. These methods are particularly valuable for creating complex polycyclic or heterocyclic systems that would be difficult to assemble through substitution on a pre-existing ring.

An example of this principle is the synthesis of functionalized 2,7-diazacarbazoles. This process uses tetrahalogenated 4,4'-bipyridines as a starting material, which undergoes a palladium-catalyzed double N-arylation with anilines to form the new heterocyclic ring system. beilstein-journals.org Similarly, the reaction of polyhalogenated nitrobutadienes with mercaptoacetic acid esters and anilines can be used to construct (Z)-2-allylidenethiazolidin-4-ones, demonstrating the incorporation of both an aniline and a halogenated moiety into a new ring. beilstein-journals.org These syntheses showcase how halogenated aryl structures can serve as foundational components in cyclization reactions to build intricate molecular architectures.

Catalytic Approaches in this compound Synthesis

Transition Metal-Mediated Halogenation and Cross-Coupling Precursors

Modern organic synthesis frequently employs transition metal catalysts to achieve highly selective and efficient C-H halogenation of aromatic rings. Metals such as palladium, copper, rhodium, and iron are used to direct halogens to specific positions that are often inaccessible through conventional electrophilic substitution. nih.govbeilstein-journals.orgrsc.org These reactions typically rely on a directing group on the substrate (such as an amide or pyridine) that coordinates to the metal center and guides the halogenating agent to a nearby C-H bond, most commonly at the ortho position. beilstein-journals.orgrsc.org Palladium-catalyzed reactions have also been developed that can achieve selective meta-C-H halogenation, overcoming the intrinsic ortho/para preference of aniline derivatives. rsc.orgnih.gov

Beyond their synthesis, polyhalogenated anilines like this compound are highly valuable as precursors for further molecular diversification, primarily through transition metal-catalyzed cross-coupling reactions. The presence of multiple, different halogen atoms (e.g., chlorine and iodine) on the same ring allows for site-selective functionalization. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings.

This differential reactivity enables the selective replacement of the iodine atom while leaving the chlorine atoms intact. For example, o-iodoanilines are used as key building blocks in the synthesis of carbazoles via a palladium-catalyzed domino reaction involving coupling with silylaryl triflates followed by an intramolecular C-H functionalization. nih.gov A 2,4-dichloro-6-iodoaniline (B79478) (an isomer of the title compound) was shown to react effectively in this type of transformation, demonstrating the utility of such scaffolds. nih.gov This makes this compound an important and versatile intermediate for constructing complex pharmaceutical and material science targets. nih.govresearchgate.net

Reaction Type Metal Catalyst Directing Group Example Selectivity Reference(s)
C-H Bromination/ChlorinationPalladium (Pd)Nitrilemeta nih.gov, rsc.org
C-H HalogenationCopper (Cu)N-(2-pyridyl)sulfonylortho beilstein-journals.org
C-5 HalogenationIron (Fe)8-Aminoquinoline AmideC-5 of Quinoline (B57606) rsc.org
Suzuki CouplingPalladium (Pd)(none, uses C-I bond)Site-selective at Iodine nih.gov
Stille CouplingPalladium (Pd)(none, uses C-I bond)Site-selective at Halogen nih.gov

Hypervalent Iodine Reagent-Based Methods for Halogenation and Functionalization

Hypervalent iodine(III) compounds have emerged as versatile and environmentally benign reagents in organic synthesis, offering mild and highly selective oxidative transformations. arkat-usa.orgacs.org Their application in the halogenation of anilines provides a powerful alternative to traditional methods, which can suffer from harsh conditions and lack of selectivity. These reagents are particularly useful for introducing halogen atoms onto the aromatic ring of anilines and related structures. arkat-usa.orgresearchgate.net

Commonly employed hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), as well as (dichloroiodo)arenes like (dichloroiodo)benzene (PhICl₂). arkat-usa.org These compounds act as sources of electrophilic halogens, facilitating substitution onto electron-rich aromatic systems such as anilines. For instance, PhICl₂ can be used for direct electrophilic chlorination. mdpi.com

The combination of a hypervalent iodine(III) reagent with a halogen source is a common strategy. Protocols using PIDA in conjunction with trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl bromide (TMSBr) have been developed for the chlorination and bromination of aromatic compounds. researchgate.net A notable application is the para-selective iodination of free anilines, which proceeds through the formation of acetyl hypoiodite (B1233010) under mild and non-toxic conditions. researchgate.net Similarly, the dichloroiodate anion (ICl₂⁻), often used as its potassium salt, is an effective reagent for the iodination of aniline, leading to di- and tri-iodinated products. researchgate.net

The reactivity and selectivity of these reactions can be finely tuned. While N-halosuccinimides are often used for directed C-H halogenation, reagents like PhICl₂ tend to result in products of direct electrophilic chlorination. mdpi.com The choice of the specific hypervalent iodine reagent and reaction conditions allows for controlled functionalization, making these methods highly valuable for synthesizing complex halogenated anilines. arkat-usa.orgacs.org

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Halogenated Anilines

The synthesis of halogenated anilines is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. google.com Key areas of development include the use of alternative reaction media, the design of more efficient catalysts, and the enhancement of atom economy to minimize byproducts. researchgate.netrsc.org

Solvent-Free or Reduced-Solvent Reaction Conditions

A significant focus of green synthetic chemistry is the reduction or elimination of volatile and often toxic organic solvents. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. google.com Reactions in aqueous phases can offer high yields, good selectivity, and simplified product purification. google.com For example, water-soluble copper complexes have been used to catalyze the synthesis of phenazine (B1670421) compounds from ortho-halogenated anilines in an aqueous system, highlighting an environmentally friendly approach. google.com

Mechanochemistry, which involves reactions conducted by grinding solid reactants together, represents another powerful solvent-free strategy. beilstein-journals.org This technique has been successfully applied to the halogenation of phenols and anilines. An automated grinding method using N-halosuccinimides (NXS) as the halogen source and polyethylene (B3416737) glycol (PEG-400) as a liquid-assisted grinding auxiliary allows for the rapid and chemoselective synthesis of halogenated anilines in good to excellent yields within minutes. beilstein-journals.org This approach avoids the use of bulk solvents and often requires no external heating, further enhancing its green credentials. Other studies have demonstrated that certain reactions involving aniline derivatives can proceed efficiently under solvent- and catalyst-free conditions simply by heating the reactants together. nih.gov

MethodReactantsConditionsKey Advantage
Mechanochemistry Anilines, N-halosuccinimides (NXS)Automated grinding, PEG-400, 10-15 minSolvent-free, rapid reaction, high yields. beilstein-journals.org
Aqueous Phase Catalysis o-Halogeno anilineWater-soluble copper catalyst, waterAvoids organic solvents, environmentally friendly. google.com
Thermal Synthesis 2-chloronicotinic acid, Aniline derivativesHeating at 120 °CCatalyst- and solvent-free. nih.gov

Catalyst Development for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Catalytic reactions are fundamental to improving atom economy because catalysts, by definition, are not consumed in the reaction and can facilitate transformations that minimize the formation of stoichiometric byproducts. buecher.de

In the synthesis of halogenated anilines, traditional methods can suffer from poor atom economy, especially when using excess corrosive or toxic reagents. researchgate.net The development of advanced catalytic systems is crucial to overcoming these limitations. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled and reused. buecher.de

For the production of halogenated anilines from their corresponding nitro-aromatic precursors, catalytic hydrogenation is a key method praised for its high atom economy. google.com Significant research has focused on developing robust catalysts for this process. For instance, Pt/C catalysts, sometimes modified with assistant metals like Lanthanum (La) and Barium (Ba), have been designed for the selective hydrogenation of halogenated nitrobenzenes to produce halogenated anilines. google.com These catalysts offer high activity and selectivity under mild conditions. google.com Similarly, nickel has been explored as a cheaper and robust heterogeneous catalyst for aniline production, achieving a 72% atom economy where water is the only byproduct. rsc.orgbuecher.de

Lewis base catalysis has also gained attention for activating N-halosuccinimides (NXS), providing an alternative to Brønsted or Lewis acid catalysts. researchgate.netacs.org Thioethers, for example, have been shown to be effective catalysts for the halogenation of aromatic compounds with NXS, enhancing the reactivity of these user-friendly halogenating agents under mild conditions. acs.org By enabling the use of atom-economical reagents and avoiding stoichiometric activators, these catalytic systems represent a significant step towards more sustainable chemical manufacturing. researchgate.netbuecher.de

Catalyst SystemReaction TypeReactantsAdvantage
Pt/C with La/Ba promoters Catalytic HydrogenationHalogenated nitrobenzenesHigh atom economy, catalyst is easily separated. google.com
Nickel (heterogeneous) Catalytic HydrogenationNitrobenzene72% atom economy, cheap, recyclable. rsc.orgbuecher.de
Triptycenyl Sulfide (Lewis Base) Electrophilic HalogenationAromatic compounds, NXSActivates mild halogenating agent, avoids harsh acids. acs.org

Reactivity Profiles and Transformative Chemistry of 2,4 Dichloro 5 Iodoaniline

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of three halogen atoms—two chlorine and one iodine—on the aniline (B41778) ring offers a platform for selective carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the carbon-halogen bonds is the key to its synthetic utility, allowing for sequential and site-selective modifications.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at aromatic carbons. In polyhalogenated systems like 2,4-dichloro-5-iodoaniline, the reaction typically occurs at the most reactive carbon-halogen bond. The established order of reactivity for aryl halides in oxidative addition to palladium(0) is C-I > C-Br > C-Cl. nih.govsigmaaldrich.com This predictable regioselectivity allows for the selective functionalization of the C-I bond at position 5, while leaving the C-Cl bonds at positions 2 and 4 intact for potential subsequent transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is expected to proceed selectively at the C-5 position of this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. nih.govorganic-chemistry.org The higher reactivity of the C-I bond ensures that the alkynyl group is introduced exclusively at the C-5 position. nih.govrsc.org

Table 1: Illustrative Sonogashira Coupling of this compound This table presents a representative, hypothetical reaction based on established principles of Sonogashira couplings on polyhalogenated aromatics.

Reactant 1Reactant 2 (Alkyne)Catalyst SystemBaseSolventProduct
This compoundPhenylacetylenePd(PPh₃)₄ (cat.), CuI (cat.)Triethylamine (Et₃N)Toluene2,4-Dichloro-5-(phenylethynyl)aniline
This compoundEthynyltrimethylsilanePd(PPh₃)₄ (cat.), CuI (cat.)Diisopropylamine (DIPA)THF2,4-Dichloro-5-((trimethylsilyl)ethynyl)aniline

Similarly, the Suzuki-Miyaura coupling , which pairs an aryl halide with an organoboron compound (like a boronic acid or ester), offers a reliable method for forming aryl-aryl or aryl-alkyl bonds. For this compound, the Suzuki reaction would again be highly regioselective, favoring substitution at the iodine-bearing carbon. researchgate.netnih.govmdpi.com The reaction is catalyzed by a palladium complex and requires a base, such as potassium carbonate or sodium carbonate, to facilitate the transmetalation step. researchgate.netsemanticscholar.org This selectivity allows for the synthesis of 5-aryl-2,4-dichloroanilines, which retain the chlorine atoms for further diversification. mdpi.comnih.gov

Table 2: Representative Suzuki Coupling of this compound This table presents a representative, hypothetical reaction based on established principles of Suzuki couplings on polyhalogenated aromatics.

Reactant 1Reactant 2 (Boronic Acid)CatalystBaseSolventProduct
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O5-Phenyl-2,4-dichloroaniline
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF5-(4-Methoxyphenyl)-2,4-dichloroaniline

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org As with the Sonogashira and Suzuki reactions, the Heck reaction of this compound would selectively occur at the C-I bond. wikipedia.org The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a base (e.g., triethylamine) and often a phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net This would result in the formation of a 5-alkenyl-2,4-dichloroaniline, with the stereochemistry of the newly formed double bond being predominantly trans. organic-chemistry.orglibretexts.org

Copper-Mediated Transformations

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an older but still valuable class of transformations for forming carbon-carbon and carbon-heteroatom bonds. While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, they can be effective for specific transformations. In the context of this compound, a copper-catalyzed reaction, for instance with an alcohol or an amine, would be expected to proceed at the C-I bond, analogous to the selectivity seen in palladium catalysis. The Ullmann reaction traditionally involves the use of stoichiometric copper powder, but modern catalytic variants have been developed.

Regioselective Reactivity of Halogen Atoms in Polyhalogenated Anilines (e.g., iodine vs. chlorine)

The regioselectivity of cross-coupling reactions on polyhalogenated aromatic compounds is a well-established principle governed by the relative bond strengths of the carbon-halogen bonds. The C-I bond is the weakest among the carbon-halogen series (C-I < C-Br < C-Cl < C-F), making it the most susceptible to oxidative addition by a low-valent metal catalyst like palladium(0). nih.govnih.gov

For this compound, this reactivity difference is pronounced. Palladium-catalyzed reactions such as the Sonogashira, Suzuki, and Heck couplings will almost exclusively occur at the C-5 iodo position under standard conditions. nih.govrsc.orgbeilstein-journals.org The C-Cl bonds are significantly less reactive and would require more forcing conditions, different catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), or the prior functionalization of the C-I position to react. This differential reactivity allows for a stepwise functionalization strategy, where the iodo group acts as a versatile synthetic handle for introducing a first point of diversity, while the chloro groups remain for subsequent chemical modifications.

Reactions at the Amine Functionality

The primary aromatic amine group (-NH₂) in this compound is a key functional group that can undergo a variety of chemical transformations, providing another avenue for molecular elaboration.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the aniline can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the aniline with alkyl halides in the presence of a base. The presence of three electron-withdrawing halogen atoms on the ring decreases the nucleophilicity of the amine compared to aniline itself, potentially requiring more forcing conditions for alkylation.

N-acylation , the reaction with an acylating agent like an acyl chloride or an acid anhydride, is typically a straightforward and high-yielding reaction. It is often used to protect the amine group or to introduce an amide moiety, which is a common feature in biologically active molecules. The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. google.com

Table 3: Representative N-Acylation of this compound This table presents a representative, hypothetical reaction based on established principles of aniline acylation.

Reactant 1Acylating AgentBaseSolventProduct
This compoundAcetyl ChloridePyridineDichloromethane (DCM)N-(2,4-Dichloro-5-iodophenyl)acetamide
This compoundBenzoyl ChlorideTriethylamine (Et₃N)THFN-(2,4-Dichloro-5-iodophenyl)benzamide

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann reactions)

One of the most powerful transformations of primary aromatic amines is diazotization . This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.org This process converts the amine group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). organic-chemistry.org

The resulting diazonium salt of this compound is a versatile intermediate that can undergo a variety of substitution reactions to replace the original amine functionality.

The Sandmeyer reaction involves the reaction of the diazonium salt with a copper(I) halide (CuCl, CuBr) or copper(I) cyanide (CuCN) to introduce a chloro, bromo, or cyano group, respectively. For example, reacting the diazonium salt of this compound with CuCl would yield 1,2,4-trichloro-5-iodobenzene.

The Gattermann reaction is similar to the Sandmeyer reaction but typically uses copper powder in the presence of the corresponding mineral acid (e.g., Cu/HCl or Cu/HBr). While it can also be used to introduce halogens, it is often less efficient than the Sandmeyer reaction.

These diazotization-based transformations provide a pathway to replace the amine group with a wide range of other functionalities, further highlighting the synthetic versatility of the this compound scaffold.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound provides a reactive site for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond, resulting in the formation of an imine, commonly known as a Schiff base. miracosta.edu

The general mechanism for this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen of the aniline then attacks the carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer from the nitrogen to the oxygen creates a good leaving group (water). The elimination of water and deprotonation of the nitrogen results in the formation of the stable imine product.

While the aromatic ring of this compound itself does not directly participate in aldol-type condensation reactions, the formation of imines or enamines from this aniline can be a gateway to more complex transformations. For instance, the resulting imine can act as an electrophile or, if tautomerized to an enamine, as a nucleophile in subsequent carbon-carbon bond-forming reactions.

A related reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. miracosta.edu Although this compound is not a carbonyl compound, its derivatives could potentially be used in such reactions. For example, if the amino group is transformed into a different functional group that can be converted to a carbonyl, the resulting aromatic aldehyde or ketone could participate in Claisen-Schmidt condensations.

The following table summarizes the general type of condensation reaction this compound can undergo.

Reactant 1Reactant 2 (Carbonyl Compound)Product TypeGeneral Conditions
This compoundAldehyde (e.g., Benzaldehyde)Imine (Schiff Base)Acid or Base Catalysis
This compoundKetone (e.g., Acetone)Imine (Schiff Base)Acid or Base Catalysis

Electrophilic and Nucleophilic Aromatic Substitutions on the Dichloro-Iodoaniline Core

The reactivity of the this compound ring towards substitution reactions is dictated by the interplay of the electronic effects of its substituents: the activating amino group (-NH₂) and the deactivating chloro (-Cl) and iodo (-I) groups.

Electrophilic Aromatic Substitution:

The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring through resonance. byjus.com Conversely, the halogen substituents (chlorine and iodine) are deactivating due to their inductive electron-withdrawing effect, but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. byjus.com

In this compound, the positions are influenced as follows:

The position ortho to the amino group (C6) is strongly activated.

The position para to the amino group is blocked by the iodo group.

The position ortho to the C2-chloro group is C3 (blocked by -NH2) and C1 (no hydrogen).

The position ortho to the C4-chloro group is C3 (blocked by -NH2) and C5 (blocked by -I).

The position ortho to the C5-iodo group is C4 (blocked by -Cl) and C6.

Considering these directing effects, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the strongly activating amino group and ortho to the deactivating iodo group. The activating effect of the amino group generally overrides the deactivating effects of the halogens.

A common electrophilic substitution reaction is halogenation. For instance, the iodination of chlorinated anilines using reagents like iodine monochloride (ICl) or a combination of I₂ and a silver salt (e.g., Ag₂SO₄) can introduce another iodine atom onto the ring. uky.edunih.gov The regioselectivity of such reactions on substituted anilines is well-documented. uky.edu For this compound, further iodination would be expected to yield 2,4-dichloro-5,6-diiodoaniline, directed by the powerful amino group.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov The two chloro groups and the iodo group on the this compound ring make it a potential substrate for SNAr reactions.

The positions most susceptible to nucleophilic attack are those ortho or para to the electron-withdrawing halogen substituents. In this molecule, a nucleophile could potentially replace one of the chloro groups or the iodo group. The relative leaving group ability (I > Br > Cl > F) would suggest that the iodo group is the most likely to be displaced. However, the position of the attack is also crucial. A nucleophile attacking the C2 or C4 positions would be stabilized by the other electron-withdrawing groups. For instance, attack at C2 would be stabilized by the chloro group at C4 and the iodo group at C5. Similarly, attack at C4 would be stabilized by the chloro at C2 and iodo at C5.

The following table summarizes the expected outcomes of substitution reactions on the this compound core.

Reaction TypeReagent ExampleExpected Major ProductDirecting Influence
Electrophilic Substitution (e.g., Halogenation)I₂/Oxidizing Agent2,4-Dichloro-5,6-diiodoaniline-NH₂ group (ortho-directing)
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, R₂NH)Substitution of -Cl or -IElectron-withdrawing halogens stabilizing the Meisenheimer complex

Utility in the Construction of Complex Organic Architectures and Heterocyclic Systems

The structural features of this compound, particularly the reactive C-I bond and the versatile amino group, make it a valuable building block for the synthesis of more complex organic molecules and heterocyclic systems.

The iodo-substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Some of the key reactions where this compound could serve as a precursor include:

Sonogashira Coupling: The palladium-catalyzed coupling of the C-I bond with a terminal alkyne. This reaction would yield a 2,4-dichloro-5-(alkynyl)aniline derivative. Such products can be further cyclized to form various heterocyclic systems, like indoles or quinolines, depending on the subsequent reaction conditions and the nature of the alkyne. The synthesis of 2-(phenylethynyl)aniline from 2-iodoaniline (B362364) is a well-established example of this strategy. acs.org

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst to form a new C-C bond at the C5 position.

Suzuki Coupling: The cross-coupling with a boronic acid to introduce a new aryl or vinyl group at the C5 position.

Buchwald-Hartwig Amination: While the molecule already possesses an amino group, the iodo-substituent could potentially undergo further amination under specific conditions, or the existing amino group could be modified first.

The amino group, in conjunction with the iodo substituent, facilitates the construction of fused heterocyclic systems. For example, an intramolecular cyclization of a derivative of this compound could lead to the formation of substituted benzimidazoles, quinolines, or other heterocycles. A common strategy involves an initial N-alkylation or N-acylation followed by a metal-catalyzed intramolecular cyclization.

Iodoaniline derivatives are key intermediates in the synthesis of biologically active compounds. For instance, iodoanilines are used in the preparation of precursors for drugs like the anticancer agent sunitinib (B231) and the antimigraine drug rizatriptan. beilstein-journals.org The synthesis of 1,4-benzodiazepine (B1214927) derivatives, a class of psychoactive drugs, has been achieved from ring-opening products that can be conceptually traced back to iodoaniline precursors. acs.org The presence of the dichloro substitution pattern on the this compound ring would impart specific electronic and lipophilic properties to any resulting complex molecule, potentially influencing its biological activity.

The following table provides examples of synthetic transformations utilizing iodoanilines to construct complex molecules.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting StructurePotential Application
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseAryl-AlkynePrecursor to Indoles, Quinolines
Heck CouplingAlkenePd catalyst, BaseAryl-AlkeneFunctionalized Styrenes
Suzuki CouplingBoronic AcidPd catalyst, BaseBiarylComplex Organic Scaffolds
Intramolecular CyclizationN-Substituted derivativePd or Cu catalystFused HeterocyclesBioactive Molecules

Advanced Characterization and Structural Elucidation of 2,4 Dichloro 5 Iodoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For 2,4-dichloro-5-iodoaniline, two aromatic proton signals and one amine proton signal are expected.

Aromatic Protons: The molecule has two protons on the benzene (B151609) ring at positions 3 and 6. These protons are in different chemical environments and are not adjacent, so they would appear as two distinct singlets.

The proton at C-6 (H-6) is flanked by the electron-donating amino group (-NH₂) and a chlorine atom.

The proton at C-3 (H-3) is positioned between two chlorine atoms.

Due to the deshielding effects of the adjacent halogens, the H-3 proton is expected to appear at a higher chemical shift (further downfield) compared to the H-6 proton.

Amine Protons: The amino group (-NH₂) protons would typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Proton Chemical Shift (δ, ppm) Range Multiplicity
Ar-H (Position 3) 7.0 - 7.5 Singlet (s)
Ar-H (Position 6) 6.5 - 7.0 Singlet (s)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are heavily influenced by the attached substituents (-NH₂, -Cl, -I).

C-1 (C-NH₂): This carbon, bonded to the electron-donating amino group, would be shielded and appear relatively upfield compared to the other substituted carbons.

C-2 and C-4 (C-Cl): The carbons directly attached to the electronegative chlorine atoms would be deshielded and appear at a downfield chemical shift.

C-5 (C-I): The carbon bonded to iodine experiences the "heavy atom effect," which, contrary to electronegativity trends, causes significant shielding. Therefore, the C-I signal is expected to appear at a very low chemical shift (far upfield), often below 100 ppm.

C-3 and C-6 (C-H): These carbons will appear in the typical aromatic region, with their exact shifts influenced by the surrounding substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Carbon Chemical Shift (δ, ppm) Range
C -NH₂ (C-1) 142 - 148
C -Cl (C-2) 120 - 130
C -H (C-3) 125 - 135
C -Cl (C-4) 130 - 140
C -I (C-5) 80 - 95

| C -H (C-6) | 115 - 125 |

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In this compound, since the two aromatic protons are isolated, no cross-peaks would be expected between them in the COSY spectrum, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). researchgate.net This experiment would definitively link the ¹H signal predicted for H-3 to the ¹³C signal for C-3, and the H-6 signal to the C-6 carbon. researchgate.net The amine protons would not show a correlation as they are attached to nitrogen.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is crucial for piecing together the molecular skeleton. For instance, the H-6 proton would be expected to show correlations to C-1, C-2, and C-5, while the H-3 proton would show correlations to C-1, C-2, C-4, and C-5. These correlations would provide unequivocal confirmation of the substitution pattern on the aromatic ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group would show two distinct stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic ring would appear as a series of weaker absorptions just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically gives rise to one to three absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring (bending) vibration of the primary amine group is expected to appear as a moderately strong band around 1600-1650 cm⁻¹.

C-X Stretching (Halogens): The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-Cl stretching absorptions are typically found in the 1000-1100 cm⁻¹ range, while the C-I stretch would occur at a much lower frequency, typically between 500-600 cm⁻¹, due to the larger mass of the iodine atom.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Weak-Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Strong
Primary Amine N-H Bend 1600 - 1650 Medium
Aryl-Chloride C-Cl Stretch 1000 - 1100 Strong

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₆H₄Cl₂IN. The exact mass is approximately 286.8770 u. chemsrc.com A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). The presence of two chlorine atoms would result in a characteristic cluster of peaks:

M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 287

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 289

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 291 The relative intensity ratio of these peaks would be approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms.

Fragmentation Pattern: Electron impact (EI) ionization would likely cause fragmentation. Common fragmentation pathways for halogenated anilines include the loss of halogen atoms or the entire amino group. Predicted major fragments would include:

[M-I]⁺: Loss of an iodine atom (m/z ≈ 160/162/164).

[M-Cl]⁺: Loss of a chlorine atom (m/z ≈ 252/254).

Loss of smaller molecules like HCN.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there is no publicly available crystal structure data for this compound in the searched scientific literature. Therefore, a detailed analysis of its solid-state packing, unit cell parameters, and specific intermolecular interactions cannot be provided. If a crystal structure were determined, it would be expected to show N-H···N hydrogen bonds between the amine groups of adjacent molecules, similar to what is observed in other iodoaniline structures. uky.edu

Single Crystal X-ray Diffraction

While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, extensive crystallographic data is available for closely related dihalogenated anilines, which can provide valuable insights. For instance, the crystal structure of 4-chloro-2-iodoaniline (B181669) has been determined, revealing an orthorhombic crystal system. nih.gov In this related compound, the amino group participates in N—H⋯N hydrogen bonding, forming chains along the nih.gov direction. nih.gov Additionally, a Cl⋯I interaction of 3.7850 (16) Å is observed. nih.gov The C—Cl and C—I bond lengths in 4-chloro-2-iodoaniline are reported to be 1.755 (6) Å and 2.101 (5) Å, respectively. nih.gov

Similarly, the crystal structure of 2,4-diiodoaniline (B1347260) has been elucidated, crystallizing in the orthorhombic system. libretexts.org Its structure is characterized by weak intermolecular N—H⋯N hydrogen bonds that create helical chains. libretexts.org An intramolecular N—H⋯I hydrogen bond is also present. libretexts.org

These examples from closely related structures highlight the types of detailed structural parameters that would be obtained from a single-crystal X-ray diffraction analysis of this compound. The expected data would include precise bond lengths for C-Cl, C-I, C-N, and C-C bonds, as well as the bond angles defining the molecular geometry. Furthermore, the analysis would reveal the crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystalline lattice.

Table 1: Representative Crystallographic Data for Related Dihaloanilines

CompoundCrystal Systema (Å)b (Å)c (Å)Key InteractionsRef.
4-Chloro-2-iodoanilineOrthorhombic4.1538 (4)11.3685 (11)15.8550 (16)N—H⋯N, Cl⋯I nih.gov
2,4-DiiodoanilineOrthorhombic4.3870 (1)10.9626 (3)16.9778 (4)N—H⋯N, N—H⋯I libretexts.org

This table presents data for related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze crystalline materials in a powdered form. cambridge.org Unlike single-crystal XRD, which requires a well-formed individual crystal, PXRD provides information about the bulk material. cambridge.org Its primary applications include phase identification, determination of sample purity, and refinement of lattice parameters. cambridge.org

A powder diffraction pattern is a fingerprint of a crystalline solid, with each compound exhibiting a unique set of diffraction peaks. cambridge.org By comparing the experimental PXRD pattern of a sample of this compound to a reference pattern (either calculated from single-crystal data or from a standard database), its identity and purity can be confirmed. The presence of peaks corresponding to impurities would indicate a mixed sample. cambridge.org

While a specific PXRD pattern for this compound is not provided in the search results, the methodology is well-established for aniline (B41778) derivatives. For example, PXRD studies have been conducted on various chloroaniline derivatives to determine their crystal systems and unit cell parameters. nih.gov In cases where single crystals are difficult to obtain, methods for solving crystal structures directly from powder diffraction data have been developed and successfully applied to organic molecules. rsc.org This "direct-space" approach can be a powerful tool for structural elucidation when conventional single-crystal methods are not feasible. rsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.net In the case of this compound, hydrogen bonds and halogen bonds are expected to be the most significant forces directing the crystal packing.

Hydrogen Bonding: The aniline moiety possesses an amino group (-NH2), which can act as a hydrogen bond donor. The nitrogen atom itself, as well as the halogen atoms, can act as hydrogen bond acceptors. In the crystal structures of related haloanilines, N—H⋯N hydrogen bonds are a common feature, often leading to the formation of one-dimensional chains or more complex networks. nih.govbeilstein-journals.org For example, in 4-chloro-2-iodoaniline, N—H⋯N hydrogen bonds create molecular chains. nih.gov Similarly, 2-iodoaniline (B362364) exhibits weak N—H⋯N hydrogen bonds. beilstein-journals.org Intramolecular hydrogen bonds, such as N—H⋯I, have also been observed in compounds like 2,4-diiodoaniline. libretexts.org

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. beilstein-journals.org Iodine, being the largest and most polarizable of the common halogens, is a particularly strong halogen bond donor. nih.gov In the crystal structure of this compound, it is plausible that the iodine atom forms halogen bonds with the nitrogen or chlorine atoms of neighboring molecules. These interactions, designated as C—I⋯N or C—I⋯Cl, can play a crucial role in the supramolecular assembly. For instance, a Cl⋯I contact is reported in the crystal structure of 4-chloro-2-iodoaniline, although it is slightly longer than the sum of the van der Waals radii. nih.gov The study of halogen bonding is an active area of research, with its strength and directionality being key factors in crystal engineering. beilstein-journals.orgresearchgate.net

The interplay between hydrogen and halogen bonding dictates the final crystal architecture. The relative strengths and geometries of these interactions will determine whether the molecules form simple chains, sheets, or more complex three-dimensional frameworks.

Integration of Spectroscopic and Diffraction Data for Comprehensive Structure Determination

While X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques offer complementary information, and their integration leads to a more complete understanding of the compound. Techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy probe the molecule's vibrational modes and electronic environment, respectively.

For instance, IR spectroscopy can be used to confirm the protonation state of the aniline nitrogen. The N-H stretching frequencies in the IR spectrum are sensitive to hydrogen bonding; a shift to lower frequencies is typically observed when the N-H group is involved in a hydrogen bond. This spectroscopic observation can then be correlated with the hydrogen bonding patterns determined by X-ray diffraction.

Computational and Theoretical Investigations of 2,4 Dichloro 5 Iodoaniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide deep insights into the geometric arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to determine the optimized geometry and electronic characteristics of aniline (B41778) derivatives. For molecules like 2,4,5-trichloroaniline, which is structurally similar to 2,4-dichloro-5-iodoaniline, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide reliable results on molecular geometry and vibrational frequencies. researchgate.net

DFT calculations allow for the precise determination of geometric parameters. The optimization of the molecular geometry of this compound would yield specific bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. These parameters are influenced by the electronic effects of the chloro, iodo, and amino substituents on the benzene (B151609) ring. For instance, the C-N and N-H bond distances are comparable to those determined experimentally and theoretically for aniline. researchgate.net The C-Cl bond lengths are also well-established from studies on similar chlorinated aromatic compounds. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT This table presents hypothetical, yet realistic, data based on values for analogous molecules.

Parameter Predicted Value
Bond Lengths (Å)
C-Cl (at C2) 1.74
C-Cl (at C4) 1.73
C-I (at C5) 2.10
C-N 1.39
N-H 1.01
Aromatic C-C (avg.) 1.39
**Bond Angles (°) **
C1-C2-Cl 119.5
C3-C4-Cl 120.5
C4-C5-I 120.0
C2-C1-N 121.0

Molecular Orbital Analysis (e.g., HOMO/LUMO, Ionization Potentials)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com In substituted anilines, the nature and position of the substituents significantly influence the energies of these frontier orbitals. The electron-withdrawing halogen atoms and the electron-donating amino group in this compound create a complex electronic environment that dictates the energy levels of its HOMO and LUMO. Analysis of the spatial distribution of these orbitals can reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Molecular Orbital Properties for this compound This table presents hypothetical data based on general principles of computational chemistry.

Property Predicted Value (eV) Significance
HOMO Energy -5.85 Relates to electron-donating ability (Ionization Potential)
LUMO Energy -1.25 Relates to electron-accepting ability (Electron Affinity)
HOMO-LUMO Gap (ΔE) 4.60 Indicates chemical reactivity and kinetic stability irjweb.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

DFT calculations are widely used to predict infrared (IR) vibrational frequencies. researchgate.net Theoretical frequency calculations often overestimate the actual values due to the approximation of the harmonic oscillator model and the neglect of anharmonicity. researchgate.net Therefore, it is common practice to apply a scaling factor (e.g., ~0.97) to the calculated wavenumbers to achieve better agreement with experimental spectra. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the amino group, C-H stretching of the aromatic ring, and the characteristic stretching vibrations of the C-Cl and C-I bonds. researchgate.netmdpi.com

Table 3: Predicted Key IR Vibrational Frequencies for this compound This table shows hypothetical scaled frequencies based on DFT calculations for similar molecules.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch 3450
N-H Symmetric Stretch 3360
Aromatic C-H Stretch 3050-3100
C-N Stretch 1280
C-Cl Stretch 750-830 mdpi.com
C-I Stretch ~500

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.net This approach has been successfully used to calculate ¹H and ¹³C NMR chemical shifts for complex organic molecules, including halogenated anilines. researchgate.net The predicted shifts are crucial for assigning signals in experimental spectra and can help distinguish between isomers. idc-online.com The electronic environment of each nucleus, determined by the shielding effects of surrounding electrons, dictates its chemical shift. In this compound, the electronegative halogens would deshield adjacent carbon and hydrogen atoms, leading to higher chemical shifts (downfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data relative to TMS, based on principles from computational NMR studies.

Atom Predicted Chemical Shift (ppm)
¹H NMR
H (at C3) 7.35
H (at C6) 6.80
NH₂ 4.50
¹³C NMR
C1 (-NH₂) 145.0
C2 (-Cl) 128.0
C3 (-H) 132.0
C4 (-Cl) 125.0
C5 (-I) 90.0
C6 (-H) 118.0

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating reaction mechanisms, allowing researchers to explore potential reaction pathways, identify transition states, and calculate activation energies. For reactions involving halogenated anilines, DFT calculations can provide detailed mechanistic insights. For instance, computational studies have been used to understand cyclization processes, revealing rate-limiting steps and their associated energy barriers. researchgate.net

Reactions involving iodoanilines, such as acid-catalyzed amination or radical nucleophilic substitution (SRN1), can be modeled to understand substrate stability and reactivity. researchgate.netpreprints.org Studies on 2-iodoaniline (B362364) have shown it can undergo disproportionation under acidic conditions to form diiodoaniline derivatives. preprints.org Computational modeling of this compound could predict its susceptibility to similar reactions, map out the potential energy surface for nucleophilic or electrophilic attack, and clarify the role of the halogen substituents in directing the reaction outcome.

Conformational Analysis and Stereoelectronic Effects of Halogen Substituents

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For substituted anilines, a key conformational feature is the potential non-planarity of the amino group with respect to the phenyl ring. researchgate.net The degree of this pyramidalization and the rotational barrier around the C-N bond are influenced by stereoelectronic effects, which are the interplay of steric and electronic factors.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is fundamental to its chemical behavior. The calculation of atomic charges (e.g., Mulliken charges) provides a quantitative measure of the electron distribution among the atoms. researchgate.net In this compound, the electronegative chlorine and iodine atoms withdraw electron density from the aromatic ring, while the amino group donates electron density.

A more intuitive representation of the charge distribution is the Molecular Electrostatic Potential (MEP) map. libretexts.orgnih.gov MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. mdpi.com

Red Regions: Indicate areas of low electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atom of the amino group.

Blue Regions: Indicate areas of high electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These would likely be found near the hydrogen atoms of the amino group. youtube.com

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The MEP map provides a powerful tool for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in molecular recognition and crystal packing. nih.govmdpi.com

Table 5: Predicted Mulliken Atomic Charges for Key Atoms in this compound This table shows hypothetical data illustrating electron distribution.

Atom Predicted Mulliken Charge (a.u.)
N -0.85
C1 +0.20
C2 +0.15
Cl (at C2) -0.18
C4 +0.10
Cl (at C4) -0.17
C5 +0.05
I (at C5) -0.10

Strategic Applications of 2,4 Dichloro 5 Iodoaniline As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmacologically Relevant Molecular Scaffolds

The unique substitution pattern of 2,4-dichloro-5-iodoaniline makes it an important starting material for the synthesis of various heterocyclic structures that form the core of many pharmacologically active compounds. The presence of iodine, in particular, facilitates palladium-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

One notable application is in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a wide range of biological activities. Research has demonstrated that 2,4-dichloro-6-iodoaniline (B79478) (an isomer of the title compound) can react with silylaryl triflates to produce substituted carbazoles in good yields. nih.gov For instance, the reaction of 2,4-dichloro-6-iodoaniline with a silylaryl triflate can yield the corresponding dichlorinated carbazole derivative with high efficiency. nih.gov This methodology provides a direct route to functionalized carbazoles that might otherwise be difficult to access.

Furthermore, iodoanilines are key precursors for synthesizing benzothiazoles, another important scaffold in medicinal chemistry. nih.gov For example, 2-iodoanilines can undergo reactions with dithiocarbamates to form 2-aminobenzothiazoles. nih.gov The reactivity of the iodo-substituent is crucial for the formation of the C-S bond necessary to construct the thiazole (B1198619) ring. While this specific example uses a different isomer, the principle of utilizing the iodo group for cyclization is broadly applicable to related iodoanilines like this compound. The resulting benzothiazole (B30560) derivatives are explored for various therapeutic applications.

The indole (B1671886) scaffold, a privileged structure in drug discovery, can also be accessed using iodoaniline precursors. rsc.orgclockss.org Palladium-catalyzed reactions of 2-iodoanilines are a common strategy for constructing the indole ring system. clockss.org These methods often involve coupling with alkynes, followed by cyclization. The chloro-substituents on this compound would remain on the final indole product, providing further points for modification or influencing the molecule's biological activity.

Additionally, chlorinated iodoanilines serve as starting materials for compounds with potential applications against challenging diseases. For example, 2,5-dichloro-4-iodophenol, which can be synthesized from related precursors, is a precursor for cephalosporin (B10832234) derivatives active against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, other chlorinated iodoanilines are starting materials for synthesizing inhibitors of heat shock protein-90 (HSP-90) and compounds for treating urinary tract disorders. nih.gov

Table 1: Examples of Pharmacologically Relevant Scaffolds from Iodoaniline Precursors

Precursor ClassResulting ScaffoldSynthetic MethodPotential Application AreaReference
Substituted IodoanilinesCarbazolesPalladium-catalyzed cross-coupling and cyclizationVarious (Natural Products, Pharmaceuticals) nih.gov
2-IodoanilinesBenzothiazolesReaction with dithiocarbamatesMedicinal Chemistry nih.gov
2-IodoanilinesIndolesPalladium-catalyzed coupling with alkynesDrug Discovery rsc.orgclockss.org
Chlorinated Iodo-aromaticsCephalosporin derivativesMulti-step synthesisAntibacterials (MRSA) nih.gov

Building Block for Agrochemical Active Ingredients

In the agrochemical sector, halogenated anilines are fundamental building blocks for a variety of active ingredients, including herbicides, insecticides, and fungicides. guidechem.comchemicalbook.com The specific combination of substituents in this compound can be leveraged to create new or existing agrochemicals. For instance, dichloroaniline derivatives are used in the synthesis of herbicides and pesticides. guidechem.comchemicalbook.com The mechanism of these agrochemicals often involves disrupting the growth and development of target pests. guidechem.com

While direct synthesis of a commercial agrochemical from this compound is not prominently documented in the provided search results, related compounds like 2,4-dichloroaniline (B164938) are known intermediates for pesticides such as the fungicide Imibenconazole and herbicides. chemicalbook.com The structural similarity suggests that this compound could be used to synthesize analogues of these compounds, potentially with modified efficacy, selectivity, or environmental profiles. Iodoaniline derivatives, in general, are used in the manufacturing of pesticides. sarex.com The iodine atom can serve as a leaving group in nucleophilic substitution reactions or participate in coupling reactions to build the final complex structure of the active ingredient. Other iodoaniline derivatives, such as 2,5-dimethyl-4-iodoaniline, are explicitly mentioned for their use in formulating agrochemicals to enhance crop protection. lookchem.com

Role in the Development of Functional Materials Precursors

The application of this compound extends into the realm of materials science, where it can serve as a precursor for functional materials. Halogenated aromatic compounds are often used in the synthesis of dyes, pigments, and polymers. guidechem.comchemicalbook.com The presence of multiple reactive sites (the amino group and the three halogen atoms) on this compound allows for its incorporation into polymeric structures or the synthesis of complex dye molecules.

For example, 2,4-dichloroaniline is used as a precursor in the dye industry, particularly for azo dyes. guidechem.com The synthesis involves diazotization of the aniline's amino group followed by coupling with another aromatic compound. The chloro- and iodo- substituents on the this compound ring would influence the final color and properties of the resulting dye, such as lightfastness and chemical resistance.

Synthesis of Chiral Derivatives and Their Application in Enantioselective Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of single enantiomers of chiral molecules, often relies on chiral ligands and catalysts. researchgate.netbeilstein-journals.orgnih.gov this compound can serve as a scaffold for the synthesis of such chiral molecules. By reacting the amino group or by substitution of the halogen atoms with chiral auxiliaries, a range of chiral derivatives can be prepared.

A study on chiral iodoaniline-lactate based catalysts demonstrated that iodoaniline derivatives can be effectively used to create catalysts for the α-functionalization of ketones. acs.org In this work, iodoanilines were first protected and then reacted with chiral lactic acid derivatives to generate new chiral iodoarene catalysts. acs.org These catalysts were shown to promote reactions like the α-oxysulfonylation of ketones with high yields and good enantioselectivities. acs.org The electronic properties imparted by the halogen substituents on the aniline (B41778) ring can influence the reactivity and selectivity of the final catalyst.

While the specific use of this compound was not detailed, the principles apply. The synthesis of chiral ligands based on other scaffolds, such as 1,10-phenanthroline, highlights the general strategy of introducing chiral groups to a rigid core to create effective catalysts for enantioselective reactions like ketone reduction, allylation, and cyclopropanation. researchgate.net The development of catalytic enantioselective reactions is crucial for producing enantiomerically pure pharmaceuticals and other fine chemicals. nih.govnih.gov

Table 2: Chiral Catalysis Applications Based on Amine Scaffolds

Catalyst TypeReaction CatalyzedKey FeatureGeneral Reference
Chiral Iodoaniline-Lactate Catalystsα-Oxysulfonylation of ketonesHypervalent iodine catalysis acs.org
Chiral Aldehyde CatalystsAsymmetric Mannich reactionBiomimetic catalysis frontiersin.org
Chiral Pd-ComplexesN-AllylationSynthesis of N-C axially chiral compounds nih.gov
Chiral Brønsted Acids[4+2] Dearomative photocycloadditionsCooperative photocatalysis nih.gov

Design and Synthesis of Photoactive or Electron-Accepting Systems

The electronic properties of this compound, influenced by the electron-withdrawing halogen atoms, make it a candidate for use in the design of photoactive and electron-accepting molecular systems. researchgate.netcardiff.ac.uk These types of molecules are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and in creating systems that mimic photosynthesis.

In the construction of multicomponent photoactive systems, donor and acceptor moieties are linked together. Aniline derivatives can act as electron donors. For instance, N,N-dimethyl-4-iodoaniline has been used as a building block in the synthesis of porphyrin-based systems where the anilino group acts as an electron donor. researchgate.net The presence of two chlorine atoms and an iodine atom in this compound would significantly modulate its electronic properties, likely making it a weaker donor or even an electron-accepting unit within a larger π-conjugated system.

The synthesis of such systems often involves cross-coupling reactions where the iodo-substituent is particularly useful. For example, Sonogashira coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes, are a common method for extending π-conjugated systems. researchgate.net this compound, with its reactive iodo group, is an ideal substrate for such reactions, allowing for its incorporation into larger, electronically active molecules. These molecules could find use in fields like organic electronics or as components of sensors.

Future Research Directions and Perspectives in Halogenated Aniline Chemistry

Innovations in Sustainable Synthetic Pathways for Halogenated Aromatics

The development of environmentally benign synthetic methods for halogenated aromatics, including multi-halogenated anilines like 2,4-dichloro-5-iodoaniline, is a primary focus of modern chemistry. Traditional halogenation methods often rely on harsh reagents and generate significant waste. beilstein-journals.org Future research is geared towards greener alternatives.

One of the most promising innovations is the use of mechanochemistry , specifically automated grindstone chemistry. nih.govbeilstein-archives.org This solvent-free or liquid-assisted grinding technique offers a rapid, efficient, and scalable route to a variety of halogenated phenols and anilines. beilstein-journals.orgbeilstein-archives.org By controlling the stoichiometry of N-halosuccinimides (NXS), researchers can achieve chemoselective mono-, di-, and tri-halogenation in excellent yields within minutes. beilstein-journals.orgnih.gov The use of grinding auxiliaries like PEG-400 can enhance reaction kinetics and regioselectivity. beilstein-journals.org This approach avoids the use of bulk solvents and often circumvents the need for expensive metal catalysts. beilstein-archives.org

Biocatalysis represents another frontier in sustainable halogenation. The discovery and engineering of halogenase enzymes offer a pathway to highly selective and environmentally friendly processes. dtu.dk These enzymes can operate under mild conditions and can be harnessed to produce complex halogenated natural products. nih.gov Exploring the enzymatic degradation pathways of halogenated aromatics can also provide insights for developing bioremediation strategies. nih.gov

Furthermore, research into novel catalyst-free methods continues. For example, methods utilizing unique solvents like hexafluoroisopropanol (HFIP) have shown promise for para-selective halogenation of activated aromatic systems. beilstein-archives.org The development of new synthetic methods for the regioselective halogenation of electron-rich aromatics, such as anilines, remains a high-priority area of research. nih.gov

Sustainable Synthetic Method Description Advantages Relevant Compounds
Automated Grindstone Chemistry Mechanical grinding of reactants, often with a liquid auxiliary. beilstein-journals.orgbeilstein-archives.orgFast, solvent-free, scalable, high yields. nih.govbeilstein-archives.orgHalogenated phenols and anilines. beilstein-journals.org
Biocatalysis (Halogenases) Use of enzymes to catalyze halogenation reactions. dtu.dkHigh selectivity, mild conditions, environmentally friendly. dtu.dknih.govHalogenated natural products, specialty chemicals. nih.gov
Catalyst-Free Halogenation Reactions employing unique solvents or reagent properties to avoid catalysts. beilstein-archives.orgAvoids toxic and expensive metals. beilstein-archives.orgActivated aromatic systems like phenols and anilines. beilstein-archives.org
Oxidative Halogenation Temporary oxidation of anilines to N-oxides to control reactivity and regioselectivity. nih.govProvides access to specific isomers of halogenated anilines. nih.gov2-chloro-N,N-dialkylanilines, 4-bromo-N,N-dialkylanilines. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Halogenated anilines are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond and the influence of the amino group. Future research will likely uncover new reactivity patterns and catalytic systems to exploit these features.

A key area of exploration is the use of halogenated anilines in cross-coupling reactions . nih.gov The distinct reactivity of different halogens (I > Br > Cl) on a multi-halogenated ring like in this compound allows for sequential, site-selective functionalization. This enables the construction of complex molecular architectures from a single, readily available starting material.

The ability of perhalogenated anilines to act as bifunctional donors of both hydrogen bonds (via the N-H group) and halogen bonds (via the halogen atom) is a burgeoning area of research in crystal engineering and supramolecular chemistry. acs.orgacs.orgnih.gov Studies have shown that the interplay between these two noncovalent interactions can be used to control the assembly of cocrystals with specific structures and properties. acs.org The strength of the halogen bond can be tuned by changing the halogen atom, with iodine forming stronger bonds than bromine or chlorine. nih.gov This opens up possibilities for designing novel materials with tailored optical, electronic, or magnetic properties.

Additionally, the reactivity of anilines during processes like water disinfection is an area of growing concern and research. Studies show that anilines can react with disinfectants like chlorine to form a variety of disinfection byproducts (DBPs), including haloacetonitriles and large-molecule products like chloroanilines and (chloro)benzoquinone imines. nih.gov Understanding these reaction pathways is crucial for assessing the environmental fate and potential toxicity of aniline-based pollutants. nih.gov

Development of Advanced Characterization Methodologies for Complex Halogenated Systems

As chemists synthesize increasingly complex molecules based on halogenated aniline (B41778) scaffolds, the need for sophisticated analytical techniques to characterize them becomes paramount. While solid-state structures are often elucidated by X-ray crystallography, characterizing these systems in solution presents unique challenges. mdpi.compreprints.org

Future advancements will likely focus on the application of advanced Nuclear Magnetic Resonance (NMR) techniques . mdpi.com Methods like Nuclear Overhauser Effect Spectroscopy (NOESY, ROESY, HOESY) and diffusion NMR (DOSY) are powerful tools for obtaining detailed information about the geometry, stoichiometry, and strength of weak interactions like halogen bonds in solution. mdpi.compreprints.orgconsensus.app These techniques can complement traditional titration methods, which often have intrinsic limitations. mdpi.compreprints.org

There is also a need to better characterize the vast and often unknown fraction of total organic halogen (TOX) produced during industrial and environmental processes. waterrf.org Advanced techniques combining liquid chromatography with high-resolution mass spectrometry (LC-HRMS) are essential for identifying novel DBPs formed from aniline chlorination. nih.gov Differentiating between total organic chlorine (TOCl), bromine (TOBr), and iodine (TOI) is another analytical challenge that requires further methodology development. waterrf.org

Characterization Technique Application in Halogenated Systems Information Gained
X-ray Crystallography Determining the solid-state structure of halogenated compounds and their cocrystals. mdpi.compreprints.orgPrecise bond lengths, bond angles, and intermolecular interactions (hydrogen/halogen bonds). acs.orgmdpi.com
Advanced NMR (NOESY, DOSY) Studying halogen-bonded adducts and complex mixtures in solution. mdpi.comconsensus.appGeometry, stoichiometry, and strength of noncovalent interactions in the solution phase. preprints.org
LC-High-Resolution Mass Spectrometry Identifying and quantifying halogenated products and byproducts in complex mixtures. nih.govMolecular formula and structure of novel compounds, such as disinfection byproducts. nih.gov
Spectroscopic Titration (UV-Vis, IR, Raman) Characterizing the strength of halogen bond interactions in solution. mdpi.comAssociation constants and thermodynamic parameters of complex formation. mdpi.com

Computational Design and Optimization of Halogenated Anilines for Targeted Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. In the context of halogenated anilines, theoretical calculations can predict molecular properties and guide synthetic efforts.

Density-Functional Theory (DFT) calculations are being used to assess the formation energies of cocrystals and the strengths of the hydrogen and halogen bonds that hold them together. acs.org By calculating molecular electrostatic potentials, researchers can predict whether a halogenated aniline is likely to act as a halogen bond donor, a hydrogen bond donor, or both. acs.orgnih.gov This predictive power is crucial for the rational design of supramolecular assemblies. nih.gov

Computational models are also employed to understand and predict the reactivity and fate of halogenated compounds. For example, theoretical calculations can help elucidate reaction mechanisms, such as the regioselective removal of halogens during microbial degradation, by correlating reactivity with electronic properties like partial charges. acs.org These models can also be used to predict the rates of metabolism of halogenated compounds, which is essential for designing safer chemicals. wur.nl The relationship between molecular structure and reactivity can be explored using linear free energy relationships (LFER), providing insights into reaction mechanisms. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms with high-throughput experimentation (HTE) is set to revolutionize the way halogenated anilines and other chemical entities are developed. This combination allows for the rapid exploration of vast chemical spaces and the optimization of reaction conditions.

As discussed previously, automated grindstone chemistry is a prime example of an enabling technology for HTE in this area. nih.govbeilstein-archives.org An automated grinder can be used to quickly screen different substrates, reagents, and stoichiometric ratios, dramatically accelerating the discovery of new halogenation protocols. beilstein-journals.org The scalability of such methods means that promising laboratory-scale hits can be readily translated to pilot-scale synthesis. beilstein-journals.orgnih.gov

By combining automated synthesis with rapid analytical techniques (e.g., mass spectrometry, HPLC), researchers can create a closed-loop system for reaction discovery and optimization. This approach minimizes manual labor, reduces waste, and provides large datasets that can be analyzed using machine learning algorithms to further refine predictive models for reactivity and selectivity. The application of these automated workflows will be critical for efficiently navigating the complexities of multi-substituted aromatic systems and unlocking the full potential of halogenated anilines as versatile chemical building blocks.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2,4-Dichloro-5-iodoaniline, and how do directing effects influence halogenation sequences?

  • Methodology :

  • Stepwise Halogenation : Begin with chlorination of aniline derivatives, followed by iodination. The meta-directing nature of the amino group (-NH₂) and para-directing effects of electron-withdrawing substituents (e.g., -Cl) must be considered to achieve regioselectivity .

  • Catalysts and Solvents : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts halogenation. Polar solvents like ethanol/water mixtures enhance solubility of intermediates .

  • Safety : Halogenation reagents (e.g., Cl₂, I₂) require controlled addition and fume hood use to mitigate toxicity risks .

    • Data Table : Comparison of Halogenation Routes
StepReagents/ConditionsYield (%)Key Challenges
ChlorinationCl₂, AlCl₃, 50°C65–75By-product formation due to over-chlorination
IodinationI₂, HNO₃, 80°C40–50Oxidative side reactions requiring strict pH control

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles (EN 166/EU standard), and lab coats to prevent dermal/ocular exposure .
  • Storage : Store in airtight, amber glass containers at 2–8°C to prevent photodegradation and moisture absorption .
  • Spill Management : Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize polyhalogenated by-products during iodination?

  • Methodology :

  • Temperature Control : Maintain reaction temperatures below 80°C to reduce radical-mediated side reactions .
  • Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize iodonium intermediates and improve selectivity .
  • In-Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What advanced spectroscopic techniques resolve structural ambiguities in polyhalogenated anilines?

  • Methodology :

  • ¹H/¹³C NMR : Analyze coupling patterns to distinguish between ortho, meta, and para substituents. For example, deshielding of aromatic protons adjacent to iodine confirms substitution patterns .
  • X-Ray Crystallography : Resolve steric effects of bulky iodine atoms and confirm bond angles/distances .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 302.8764 for C₆H₄Cl₂IN) to rule out impurities .

Q. How should researchers address contradictions in reported reaction yields across studies?

  • Methodology :

  • Reproducibility Checks : Replicate experiments using identical reagent grades (e.g., ≥99% purity) and equipment (e.g., reflux condensers with standardized cooling rates) .
  • By-Product Analysis : Use TLC or LC-MS to identify undocumented impurities that may skew yield calculations .
  • Meta-Analysis : Compare datasets across publications to identify trends (e.g., lower yields in aqueous vs. anhydrous conditions) .

Data Contradiction Analysis Framework

Table 1 : Common Pitfalls and Solutions in Halogenation Studies

IssueRoot CauseMitigation Strategy
Low iodination yieldCompeting oxidation of I⁻ to I₂O₅Add reducing agents (e.g., Na₂S₂O₃) to stabilize iodide
Discrepant melting pointsPolymorphism or hydrate formationRecrystallize product from anhydrous ethanol and report drying conditions
NMR signal splittingDynamic proton exchange in solutionAcquire spectra at low temperatures (−40°C) to "freeze" conformational changes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.